Cetyl benzoate
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Overview
Description
Hexadecyl benzoate is a benzoate ester resulting from the formal condensation of the carboxy group of benzoic acid with the hydroxy group of hexadecan-1-ol. It has a role as a bacterial xenobiotic metabolite. It derives from a hexadecan-1-ol and a benzoic acid.
Hexadecyl benzoic acid belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. Hexadecyl benzoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Hexadecyl benzoic acid has been primarily detected in feces.
Scientific Research Applications
Food and Beverage Preservation
Cetyl benzoate, similar to its relative sodium benzoate, is used in preserving food and beverages. Sodium benzoate is a common preservative found in many foods and soft drinks, metabolized to produce hippurate, which is cleared by the kidneys. Although it does not have an acute adverse effect on glucose homeostasis at generally regarded as safe (GRAS) levels, its chronic exposure effects warrant further study (Lennerz et al., 2015).
Forensic Science Applications
In forensic science, this compound's relative compound, sodium benzoate, is utilized in the detection of explosive residues. Capillary electrophoresis (CE) analyzes inorganic ions, including benzoate ions, as indicators of explosive materials like Tovex and Pyrodex (Klapec & Ng, 2001).
Cosmetic and Pharmaceutical Industry
Benzoate compounds, including this compound, are extensively used in cosmetics and pharmaceuticals as preservatives and solvents. A safety assessment of similar compounds (Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate) in cosmetic formulations revealed they are safe for use at specific concentrations, although there are concerns regarding inhalation exposure (Nair, 2001).
Medical Applications
This compound, through its association with sodium benzoate, is explored in medical applications. Sodium benzoate is used as an adjunctive therapy in schizophrenia, showing promise in improving symptom domains and neurocognition in patients (Lane et al., 2013).
Properties
CAS No. |
22485-54-7 |
---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
hexadecyl benzoate |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-25-23(24)22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3 |
InChI Key |
RAMRROOXFMYSNA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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